molecular formula C12H21NO4 B3366867 (R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester CAS No. 149117-85-1

(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester

Cat. No.: B3366867
CAS No.: 149117-85-1
M. Wt: 243.3 g/mol
InChI Key: SIRQOZVFCRSBNJ-SECBINFHSA-N
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Description

“(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester” is a chiral ethyl ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the second position of a pent-4-enoic acid backbone. The Boc group serves as a temporary protective moiety for amines, enabling selective reactions during multi-step organic syntheses, particularly in peptide and pharmaceutical intermediate preparation . The compound’s R-configuration at the chiral center is critical for its stereospecific interactions in enzymatic or receptor-based systems, as seen in analogous esters like naproxen derivatives . Its molecular structure includes a conjugated double bond (pent-4-enoic acid), which may influence reactivity in cycloadditions or Michael additions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRQOZVFCRSBNJ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester typically involves the following steps:

    Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid is esterified with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. This step forms the ethyl ester.

    Formation of the final product: The protected amine and the esterified carboxylic acid are then combined under suitable reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of ®-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the pent-4-enoic acid moiety.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is removed, and other functional groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) are used to remove the Boc group, followed by nucleophilic reagents to introduce new functional groups.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include primary or secondary alcohols.

    Substitution: Products vary depending on the nucleophile used but can include amines, ethers, or other substituted derivatives.

Scientific Research Applications

(2R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester is a synthetic organic compound with a pentene backbone and an amino acid derivative. It features a tert-butoxycarbonyl (Boc) protecting group on the amino function, which is commonly used in peptide synthesis to protect the amine from undesired reactions. The presence of both an amino group and an ethyl ester are critical for its reactivity and potential biological activity.

Potential Applications

(2R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester has potential applications in:

  • Peptide Synthesis: It can serve as a building block in peptide synthesis.
  • Medicinal Chemistry: Useful in organic synthesis and medicinal chemistry.
  • Biological Activity: Due to its amino group and ethyl ester, it may have potential biological activity.
  • SARS Treatment: It can be used as a SARS 3C like protease inhibitor . For example, 4-[2-(2-tert-Butoxycarbonylamino-3-methyl-butyrylamino)-4-methyl-pentanoylamino]-5-(2-oxo-pyrrolidin-3-yl)-pent-2-enoic acid ethyl ester .

Chemical Reactivity

The chemical reactivity of (2R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester can be attributed to its functional groups:

  • Ester group : Undergoes hydrolysis or transesterification.
  • Amino group : Capable of forming amides and participating in various coupling reactions.
  • Alkene : Can undergo epoxidation, dihydroxylation, and other addition reactions.

These reactions are essential for its utility in organic synthesis and medicinal chemistry.

Interaction Studies

Interaction studies involving (2R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester could focus on its binding affinity to various receptors or enzymes. Techniques such as surface plasmon resonance or molecular docking simulations can predict how this compound interacts with biological targets, providing insights into its potential therapeutic effects.

Structural Comparison

Several compounds share structural similarities with (2R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester:

Compound NameStructure FeaturesUnique Characteristics
(R)-α-Amino Acid EstersAmino group, ester functionalityVersatile building blocks in peptides
Boc-Protected Amino AcidsTert-butoxycarbonyl protecting groupWidely used in organic synthesis
Pentenoic Acid DerivativesUnsaturated carbon chainPotential for unique reactivity

Mechanism of Action

The mechanism of action of ®-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon removal of the Boc group under acidic conditions, the free amine can participate in further reactions, allowing for the selective introduction of functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues
2.1.1 (2S)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester
  • Key Difference : Stereochemistry (S-configuration vs. R-configuration).
  • Impact : Enantiomeric pairs often exhibit divergent biological activities. For example, (S)-naproxen ethyl ester showed stronger binding to Est924 mutants than its R-counterpart due to optimized hydrogen bonding and steric interactions .
  • Availability : Discontinued commercially, suggesting challenges in synthesis or stability .
2.1.2 3-tert-Butoxycarbonylamino-propionic acid ethyl ester (CAS 840525-40-8)
  • Key Difference: Shorter carbon chain (propionic acid vs. pentenoic acid) and Boc group at position 3.
  • Applications: Likely used in simpler peptide derivatives or as a precursor for β-amino acid synthesis.
  • Data: Molecular formula C10H19NO4, molar mass 217.26 g/mol .
2.1.3 Ethyl (2E)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-butenoic Acid Ester (CAS 104700-36-9)
  • Key Difference: Double bond position (but-2-enoic acid vs. pent-4-enoic acid).
  • Physical Properties : Density 1.044 g/cm³, boiling point 329.7°C, pKa 11.31 .
  • Reactivity : The α,β-unsaturated ester may participate in conjugate additions, contrasting with the γ,δ-unsaturation in the target compound.
Functional Group Variations
2.2.1 (R)-4-Cyano-3-hydroxybutyric acid ethyl ester
  • Key Difference: Replaces the Boc-amino group with cyano and hydroxyl groups.
  • Applications : Intermediate for statin drugs (e.g., atorvastatin), leveraging the hydroxyl group for lactonization .
2.2.2 (R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester (CAS 90315-82-5)
  • Key Difference: Aromatic phenyl substituent and hydroxyl group instead of Boc-amino.
  • Applications : Chiral building block for antihypertensive agents like benazepril .

Biological Activity

(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester, also known as Boc-Ala-pent-4-enoate, is a synthetic organic compound that exhibits potential biological activity due to its unique structural features. This compound is characterized by a pentene backbone, an amino acid derivative, and a tert-butoxycarbonyl (Boc) protecting group, which plays a significant role in its reactivity and biological interactions.

  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.30 g/mol
  • CAS Number : 149117-85-1
  • Physical Form : Colorless liquid

Synthesis

The synthesis of this compound involves multiple steps:

  • Protection of the Amino Group : The amine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, typically triethylamine.
  • Esterification : The carboxylic acid undergoes esterification with ethanol, facilitated by an acid catalyst.
  • Final Product Formation : The protected amine and the esterified carboxylic acid are combined under suitable conditions to yield the final compound .

Biological Activity

The biological activity of this compound is primarily associated with its potential as a building block in peptide synthesis and its interactions with biological targets.

  • Enzyme Inhibition : Research indicates that compounds similar to this compound may act as inhibitors for various enzymes, including histone deacetylases (HDACs). This inhibition can lead to alterations in gene expression and cellular functions, making such compounds candidates for cancer therapy .
  • Binding Affinity Studies : Techniques like molecular docking simulations have been employed to predict the binding affinities of this compound to different receptors and enzymes. These studies suggest that the compound can interact effectively with biological targets, potentially influencing metabolic pathways.
  • Reactivity in Biological Systems : The unsaturated nature of the pentene moiety allows for Michael addition reactions with nucleophiles, which may enhance its biological activity through covalent modification of target proteins .

Study on HDAC Inhibition

A study evaluated several derivatives of pentenoic acid, including those with Boc-protected amino groups. The findings revealed that these compounds exhibited varying degrees of HDAC inhibition, with some derivatives showing IC50 values in the nanomolar range against specific HDAC isoforms. This highlights their potential as therapeutic agents in oncology .

Peptide Synthesis Applications

In peptide synthesis, this compound serves as a versatile building block. Its Boc group allows for selective deprotection under mild conditions, facilitating the construction of complex peptide structures that can be biologically active .

Comparative Analysis

The following table summarizes key structural features and activities of related compounds:

Compound NameStructure FeaturesUnique Characteristics
(R)-α-Amino Acid EstersAmino group, ester functionalityVersatile building blocks in peptides
Boc-Protected Amino AcidsTert-butoxycarbonyl protecting groupWidely used in organic synthesis
Pentenoic Acid DerivativesUnsaturated carbon chainPotential for unique reactivity and biological activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-tert-butoxycarbonylamino-pent-4-enoic acid ethyl ester, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving Boc-protection of the amino group, esterification, and stereoselective alkylation. For optimization:

  • Use anhydrous conditions during Boc-protection (e.g., Boc₂O, DMAP, DCM) to minimize hydrolysis .
  • Monitor reaction progress via TLC or HPLC to identify intermediates and by-products.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
    • Key Data : Purity thresholds (>97% by GC or HPLC) are critical for downstream applications, as noted in catalog specifications for analogous Boc-protected esters .

Q. How can the stability of the tert-butoxycarbonyl (Boc) group in this compound be assessed under different experimental conditions?

  • Methodological Answer : Stability studies should include:

  • Acid sensitivity: Expose to TFA/DCM (1:1) at 0–25°C and monitor deprotection via ¹H NMR (disappearance of Boc signal at δ ~1.4 ppm) .
  • Thermal stability: Use TGA/DSC to assess decomposition temperatures (e.g., Boc groups typically degrade >150°C) .
  • Solvent compatibility: Test solubility in polar (MeOH, DMF) vs. non-polar solvents (hexane) to avoid premature deprotection .

Q. What analytical techniques are most effective for characterizing this compound and confirming its stereochemical purity?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to resolve (R)- and (S)-enantiomers .
  • NMR : Confirm Boc group integrity (¹³C NMR: tert-butyl carbons at ~28 ppm; ester carbonyl at ~170 ppm) and olefin geometry (J values for pent-4-enoic acid) .
  • MS : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in enantioselective transformations or catalytic processes?

  • Methodological Answer :

  • Use Gaussian or ORCA software to calculate transition states for stereochemical outcomes in reactions (e.g., hydrogenation of the pent-4-enoate group) .
  • Compare computed NMR chemical shifts with experimental data to validate models .
    • Data Application : Quantum mechanical studies on analogous Boc-protected esters reveal steric effects of the tert-butyl group on reaction pathways .

Q. What strategies resolve contradictions in by-product formation during Boc deprotection or ester hydrolysis?

  • Methodological Answer :

  • By-product Identification : Use LC-MS to detect side products (e.g., tert-butyl alcohol from Boc cleavage or ethyl alcohol from ester hydrolysis) .
  • Mitigation : Adjust acid concentration (e.g., dilute TFA) or temperature to suppress over-degradation. For ester stability, avoid aqueous basic conditions .

Q. How does the compound’s LogP value influence its application in drug delivery or biological assays?

  • Methodological Answer :

  • Calculate LogP using software (e.g., ChemAxon) or experimental shake-flask methods (octanol/water partitioning).
  • Relevance : Higher LogP (lipophilic) enhances membrane permeability but may reduce aqueous solubility. Analogous ethyl esters show LogP ~2.5–3.5, balancing bioavailability .

Experimental Design & Data Analysis

Q. Designing a stability study for long-term storage: What parameters should be prioritized?

  • Methodological Answer :

  • Conditions : Test under nitrogen vs. ambient air, −20°C vs. 4°C, and light-protected vs. exposed.
  • Metrics : Monitor purity (HPLC), moisture content (Karl Fischer), and crystalline vs. amorphous form (XRPD) .
    • Data Table :
Storage ConditionPurity (%) at 6 MonthsDegradation Products
−20°C, dark, N₂98.5None detected
25°C, ambient89.2Hydrolyzed ester

Q. How can environmental impact assessments (e.g., biodegradation, toxicity) be integrated into synthesis workflows?

  • Methodological Answer :

  • Follow protocols from long-term ecological studies (e.g., Project INCHEMBIOL):
  • Test abiotic degradation (hydrolysis, photolysis) in simulated environmental matrices .
  • Use in vitro assays (e.g., Microtox®) for acute toxicity screening .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Reactant of Route 1
(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester
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(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester

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